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Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-4-amine

Cat. No.: B591992

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-1H-
pyrazol-3-amine

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold
in a multitude of therapeutic agents. Among its functionalized derivatives, 4-Bromo-1H-pyrazol-
3-amine stands out as a versatile and highly valuable building block, particularly in the
synthesis of targeted therapeutics like kinase inhibitors. This guide provides a comprehensive
technical overview of its molecular structure, physicochemical properties, spectroscopic
characterization, and synthetic utility. Tailored for researchers, medicinal chemists, and drug
development professionals, this document synthesizes core chemical principles with practical,
field-proven insights into the molecule's application, emphasizing the causality behind its
strategic importance in modern pharmaceutical research.

Molecular Identity and Structure
Nomenclature and Isomeric Specificity

The precise arrangement of substituents on the pyrazole ring is critical for chemical reactivity
and biological function. While the term "Bromo-amino-pyrazole" can be ambiguous, this guide
focuses on the specific isomer identified by the following descriptors. It is most commonly
named 4-Bromo-1H-pyrazol-3-amine or 3-Amino-4-bromopyrazole.[1][2] It is crucial to
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distinguish this from other isomers, such as 3-Bromo-1H-pyrazol-5-amine, to ensure
reproducibility in synthesis and biological assays.

Identifier Value

Primary IUPAC Name 4-Bromo-1H-pyrazol-3-amine[1]

CAS Number 16461-94-2[1][2][3]

Molecular Formula C3HaBrNs[1]

Molecular Weight 161.99 g/mol [1]

SMILES BrC1=CNN=C1N]3]

InChl Key OELYMZVJIDKSMOJ-UHFFFAOYSA-N

Core Molecular Structure and Tautomerism

The structure of 4-Bromo-1H-pyrazol-3-amine consists of a five-membered aromatic pyrazole
ring substituted with an amino group at the C3 position and a bromine atom at the C4 position.
The bromine atom serves as an excellent synthetic handle for cross-coupling reactions, while
the amino group and the two ring nitrogens act as key hydrogen bond donors and acceptors for
molecular recognition at biological targets.

A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the
proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). This

equilibrium is often rapid in solution, leading to averaged spectroscopic signals. The specific
tautomer present can be influenced by the solvent, temperature, and the electronic nature of
the ring substituents.

Caption: Annular tautomerism in 4-Bromo-1H-pyrazol-3-amine.

Physicochemical Properties

Understanding the physical properties of a synthetic intermediate is paramount for its handling,
purification, and reaction setup.
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Property Value Source(s)

Grey to Pale Brown Crystalline

Appearance Solid [2][4]
Melting Point 132.0 - 142.0 °C [4]
XlogP (Predicted) 0.9 [5]
Storage Conditions 4°C, protect from light [3]

Analytical Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity and
purity of the material, which is non-negotiable in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution.
e 1H NMR: The spectrum is expected to be relatively simple.

o Cb-H: Asinglet is expected for the proton at the C5 position. In related pyrazole structures,
this proton typically resonates in the range of & 7.5-8.0 ppm.

o NHz: The two protons of the amine group will likely appear as a broad singlet, with a
chemical shift that is highly dependent on solvent and concentration, typically between &
3.5-5.5 ppm.

o N1-H: The pyrazole ring NH proton will also be a broad singlet, typically further downfield
(6 10-13 ppm), and may undergo exchange with solvent protons.[6]

o BC NMR:

o C3 (C-NHz2): This carbon is expected to be significantly shielded by the electron-donating
amino group, appearing around & 145-155 ppm.

o C4 (C-Br): The carbon bearing the bromine atom will be heavily deshielded and is
expected in the region of & 90-100 ppm.
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o C5 (C-H): This carbon typically resonates around & 125-135 ppm in similar pyrazole
systems.[7]

Protocol: NMR Sample Preparation
¢ Objective: To obtain high-resolution *H and 3C NMR spectra for structural confirmation.

» Materials: 4-Bromo-1H-pyrazol-3-amine (5-10 mg), Deuterated solvent (e.g., DMSO-ds),
NMR tube.

e Procedure:
1. Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube.

2. Add approximately 0.6-0.7 mL of DMSO-de. The choice of DMSO-de is strategic as it helps
in observing exchangeable protons (NH, NH2) which might be lost in D20.

3. Cap the tube and gently vortex or invert until the solid is completely dissolved.
4. Insert the tube into the NMR spectrometer spinner and place it in the magnet.

5. Acquire standard *H, 13C, and optionally 2D correlation spectra (e.g., HSQC, HMBC) for
unambiguous assignment.

Mass Spectrometry (MS)

MS provides crucial information on molecular weight and fragmentation, confirming the
elemental composition.

o Expected lonization: In Electrospray lonization (ESI) positive mode, the molecule will readily
protonate to form the [M+H]* ion at m/z = 162.0 and 164.0, reflecting the characteristic
isotopic pattern of bromine (7°Br and 8!Br in an approximate 1:1 ratio).

o Predicted Data: Computational tools predict collision cross-section (CCS) values which can
aid in identification. For the [M+H]* adduct, the predicted CCS is 122.6 A2.[5]

Protocol: LC-MS Analysis
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e Objective: To confirm molecular weight and assess purity.

o System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF).

e Procedure:
1. Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL.
2. Dilute the stock solution to ~10 pg/mL with the mobile phase.
3. Inject 1-5 pL onto a C18 reverse-phase column.

4. Run a gradient elution method, for example, from 10% to 95% acetonitrile in water (both
with 0.1% formic acid) over 10 minutes.

5. Monitor the eluent with both a UV detector (e.g., at 254 nm) and the mass spectrometer

scanning in positive ion mode over a range of m/z 100-500.

6. Validation: The resulting chromatogram should show a major peak, and the corresponding
mass spectrum for that peak should display the expected isotopic cluster for [M+H]*.

Synthesis and Chemical Reactivity
Synthetic Strategy

The synthesis of 4-Bromo-1H-pyrazol-3-amine typically involves the construction of the
aminopyrazole core followed by selective bromination. Direct bromination of 1H-pyrazol-3-
amine is a common and efficient approach.
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General Synthetic Workflow

N-Bromosuccinimide (NBS)
in Acetonitrile (CHsCN)

4-Bromo-1H-pyrazol-3-amine
(Target Molecule)

Electrophilic
Brominatio

1H-Pyrazol-3-amine
(Starting Material)

Click to download full resolution via product page
Caption: Synthetic workflow for 4-Bromo-1H-pyrazol-3-amine.
Protocol: Synthesis via Bromination

e Objective: To synthesize 4-Bromo-1H-pyrazol-3-amine from 1H-pyrazol-3-amine. This
protocol is based on standard bromination procedures for electron-rich heterocycles.[8]

o Rationale: 1H-pyrazol-3-amine is an electron-rich heterocycle, making the C4 position
susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective
brominating agent, minimizing over-reaction and improving safety compared to liquid
bromine.

e Procedure:
1. In a round-bottom flask, dissolve 1H-pyrazol-3-amine (1.0 eq.) in acetonitrile.
2. Cool the solution to 0°C in an ice bath.

3. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the

temperature remains below 5°C.

4. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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5. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
6. Upon completion, concentrate the mixture under reduced pressure.

7. Purify the crude residue by column chromatography on silica gel or by recrystallization
from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Reactivity and Use as a Synthetic Scaffold

The true value of 4-Bromo-1H-pyrazol-3-amine lies in its bifunctional nature, which allows for
sequential and orthogonal derivatization.

o The Bromine Handle: The C4-bromo substituent is perfectly positioned for palladium-
catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.
This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a
cornerstone of modern library synthesis in drug discovery.[9][10]

e The Amino Group: The C3-amino group can be readily acylated, alkylated, or used in
condensation reactions to build more complex structures.

Scaffold Derivatization Pathways

Suzuki Coupling Acylation
(Pd catalyst, Base, 4-Bromo-1H-pyrazol-3-amine (R-COyCI Base)
R-B(OH)2) '

C-C Bond Formation Amide Formation

4-Aryl-1H-pyrazol-3-amine N-(4-Bromo-1H-pyrazol-3-yl)amide
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Caption: Key derivatization reactions of the pyrazole scaffold.
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Applications in Drug Discovery
The Pyrazole Scaffold in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many FDA-approved
kinase inhibitors utilize a heterocyclic core that mimics the adenine region of ATP, binding to the
enzyme's hinge region. The aminopyrazole scaffold is exceptionally well-suited for this role.[11]
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be constructed using 4-Bromo-1H-
pyrazol-3-amine, is a validated pharmacophore found in numerous potent kinase inhibitors.[9]
[11]

The strategic importance of this molecule is evident in its use as a key intermediate for
inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases (CDKSs), which are
critical targets in cancer and autoimmune diseases.[10][11]
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Caption: Aminopyrazole core interacting with a kinase hinge region.
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Beyond Oncology

The versatility of the 4-Bromo-1H-pyrazol-3-amine scaffold extends beyond cancer
therapeutics. Its derivatives are explored in other areas:

o Agrochemicals: Used in the synthesis of novel herbicides and fungicides, where the pyrazole
ring is a known toxophore.[12]

o Material Science: Employed in the creation of specialty polymers and materials with
enhanced thermal stability.[12]

Conclusion

4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2) is more than just a chemical intermediate; it is
a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, characterized
by a synthetically versatile bromine handle and a biologically crucial aminopyrazole core,
provides an ideal starting point for the construction of complex and potent bioactive molecules.
A thorough understanding of its properties, characterization, and reactivity, as outlined in this
guide, is essential for leveraging its full potential in the rational design of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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